![molecular formula C15H16O2 B049715 2-[2-(3-Metoxifenil)etil]fenol CAS No. 167145-13-3](/img/structure/B49715.png)
2-[2-(3-Metoxifenil)etil]fenol
Descripción general
Descripción
2-[2-(3-Methoxyphenyl)ethyl]phenol is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethyl chain .
Aplicaciones Científicas De Investigación
2-[2-(3-Methoxyphenyl)ethyl]phenol has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary target of 2-[2-(3-Methoxyphenyl)ethyl]phenol is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation.
Mode of Action
2-[2-(3-Methoxyphenyl)ethyl]phenol acts as an intermediate in the preparation of sarpogrelate analogues . Sarpogrelate hydrochloride, derived from this compound, is a potent and selective antagonist of the 5-HT2A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the 5-HT2A receptor.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted boiling point of 3476±220 °C . It has a slight solubility in chloroform and methanol , which could potentially impact its bioavailability.
Result of Action
As an intermediate in the synthesis of sarpogrelate, it contributes to the overall effect of sarpogrelate as a potent and selective 5-ht2a receptor antagonist .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
2-[2-(3-Methoxyphenyl)ethyl]phenol plays a significant role in biochemical reactions, particularly in the synthesis of sarpogrelate analogues. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound’s interaction with cytochrome P450 enzymes facilitates its conversion into active metabolites that can exert pharmacological effects .
Cellular Effects
2-[2-(3-Methoxyphenyl)ethyl]phenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of endothelial cells by modulating the expression of genes involved in vascular tone and inflammation. Additionally, the compound can impact cell signaling pathways related to platelet aggregation, thereby influencing hemostasis .
Molecular Mechanism
The molecular mechanism of 2-[2-(3-Methoxyphenyl)ethyl]phenol involves its binding interactions with 5-HT2A receptors. By acting as an antagonist at these receptors, the compound inhibits serotonin-induced platelet aggregation and vasoconstriction. This inhibition is achieved through competitive binding to the receptor sites, preventing serotonin from exerting its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(3-Methoxyphenyl)ethyl]phenol have been observed to change over time. The compound exhibits stability under inert atmospheric conditions at room temperature. It may undergo degradation when exposed to light or heat, leading to a decrease in its efficacy. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of 2-[2-(3-Methoxyphenyl)ethyl]phenol vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, it may induce toxic effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-[2-(3-Methoxyphenyl)ethyl]phenol is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes into active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacological activity and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 2-[2-(3-Methoxyphenyl)ethyl]phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of 2-[2-(3-Methoxyphenyl)ethyl]phenol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-[2-(3-Methoxyphenyl)ethyl]phenol involves the following steps :
Starting Material: Salicylaldehyde is used as the starting material.
Benzyl Protection: Salicylaldehyde undergoes benzyl protection to form 2-benzyloxy-benzyl chloride.
Arbuzov Reaction: 2-benzyloxy-benzyl chloride is converted to [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate through the Arbuzov reaction.
Witting-Hommer Reaction: The intermediate is then subjected to the Witting-Hommer reaction to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene.
Catalytic Hydrogenation: Finally, catalytic hydrogenation is performed to yield 2-[2-(3-Methoxyphenyl)ethyl]phenol.
Industrial Production Methods
The industrial production of 2-[2-(3-Methoxyphenyl)ethyl]phenol typically involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Methoxyphenyl)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenethyl)phenol: A closely related compound with similar chemical structure and properties.
Phenol: The parent compound of the phenol derivatives, with a simpler structure and different reactivity.
3-Methoxyphenol: A compound with a methoxy group attached directly to the phenyl ring, lacking the ethyl chain.
Uniqueness
2-[2-(3-Methoxyphenyl)ethyl]phenol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the methoxy group and the ethyl chain connecting two phenyl rings allows for specific interactions with molecular targets, making it valuable in pharmaceutical and industrial applications .
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQRAXOBYWKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442119 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167145-13-3 | |
| Record name | 2-[2-(3-Methoxyphenyl)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167145-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-[2-(3-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[2-(3-Methoxyphenyl)ethyl]phenol in pharmaceutical synthesis?
A1: 2-[2-(3-Methoxyphenyl)ethyl]phenol is a crucial intermediate in the synthesis of Sarpogrelate Hydrochloride [, , ]. This compound is not the final active pharmaceutical ingredient but plays a vital role in the multi-step synthesis process.
Q2: Can you describe the synthetic route for 2-[2-(3-Methoxyphenyl)ethyl]phenol as outlined in the research?
A2: Multiple synthetic routes are presented in the research papers. One method starts with salicylaldehyde, utilizing benzyl protection, reduction, chlorination, Arbuzov reaction, and Wittig-Horner reaction to ultimately yield 2-[2-(3-Methoxyphenyl)ethyl]phenol []. Another approach involves using 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde in a Wittig reaction, followed by hydrogenation and further reactions to obtain the desired compound [].
Q3: Are there any alternative methods mentioned for synthesizing 2-[2-(3-Methoxyphenyl)ethyl]phenol?
A3: Yes, one of the papers describes a novel method starting with salicylaldehyde. This method involves benzyl protection, deoxidization, cl-substitution, Arbuzov reaction, Wittig-Horner reaction, and finally catalytic hydrogenation to obtain 2-[2-(3-Methoxyphenyl)ethyl]phenol []. This method claims to be a new approach compared to existing techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


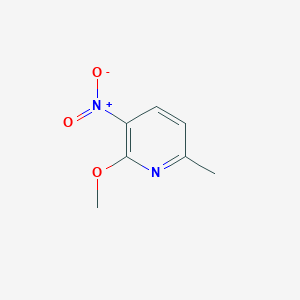
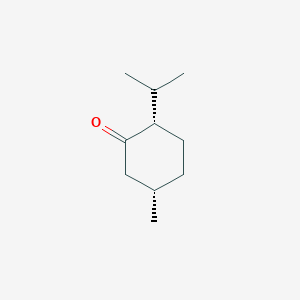
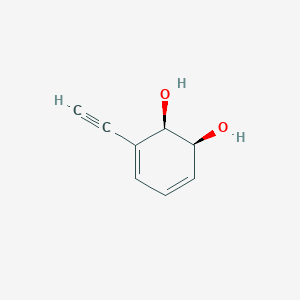
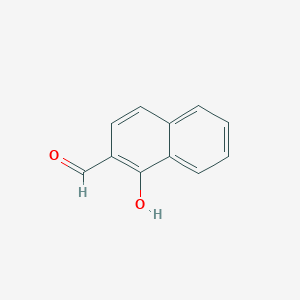

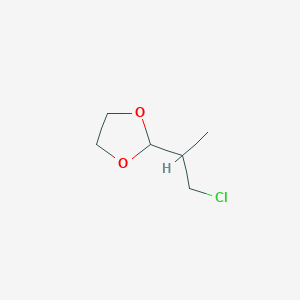

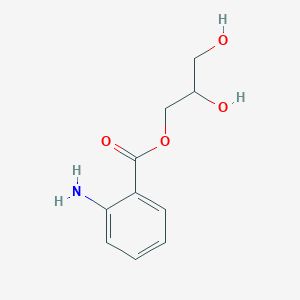
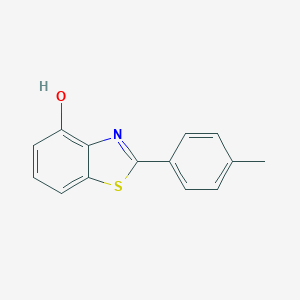
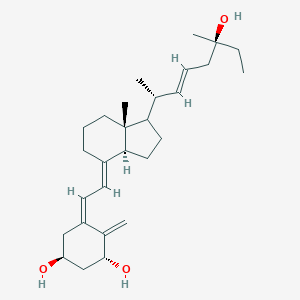
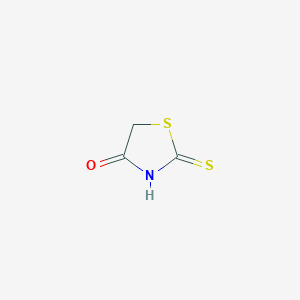
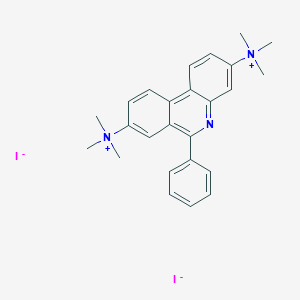
![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
